Quantitative Anti-Inflammatory Potency Compared to Atractylenolide I in Macrophage Assays
In a direct head-to-head comparison using LPS-stimulated peritoneal macrophages, Atractylenolide III demonstrated an IC50 of 56.3 µM for inhibiting TNF-α production, compared to an IC50 of 23.1 µM for Atractylenolide I [1]. For the inhibition of inducible nitric oxide synthase (iNOS) activity, the IC50 values were 76.1 µM and 67.3 µM for Atractylenolide III and Atractylenolide I, respectively [1]. This indicates that Atractylenolide I is a more potent anti-inflammatory agent in these specific assays.
| Evidence Dimension | Inhibition of TNF-α production (IC50) |
|---|---|
| Target Compound Data | 56.3 µM |
| Comparator Or Baseline | Atractylenolide I: 23.1 µM |
| Quantified Difference | Atractylenolide I is approximately 2.4-fold more potent. |
| Conditions | LPS-stimulated peritoneal macrophages, in vitro |
Why This Matters
This direct quantitative comparison guides the selection of Atractylenolide III over its analog for applications where a specific, less potent anti-inflammatory effect is required, or to avoid the stronger TNF-α suppression associated with Atractylenolide I.
- [1] Li CQ, He LC, Jin JQ. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages. Phytother Res. 2007 Apr;21(4):347-53. doi: 10.1002/ptr.2040. PMID: 17221938. View Source
